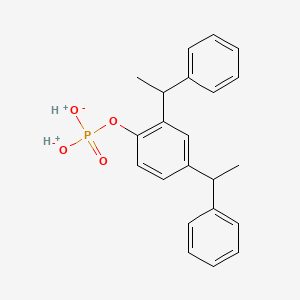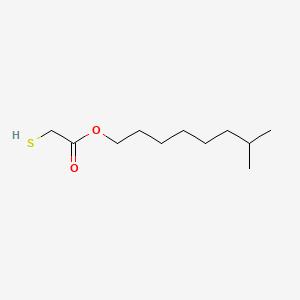
4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol is a complex organic compound with the molecular formula C27H53NO2. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure. Oxazoles are known for their diverse biological activities and applications in various fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol typically involves multi-step organic reactions. One common approach is the cyclization of a corresponding amino alcohol with a suitable carboxylic acid derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various alkylated derivatives of the oxazole ring.
Aplicaciones Científicas De Investigación
4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol has several scientific research applications across different fields:
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is utilized in the development of new materials and chemical products with unique properties.
Mecanismo De Acción
The mechanism by which 4-ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
4-Ethyl-2-henicosyl-4,5-dihydrooxazole-4-methanol is unique in its structure and properties compared to other oxazole derivatives. Some similar compounds include:
2-Propyl-4,5-dihydrooxazole-4-methanol: This compound has a shorter alkyl chain and different substitution pattern on the oxazole ring.
4-Methyl-2-hexadecyl-4,5-dihydrooxazole-4-methanol: This compound has a shorter alkyl chain and a different position of the methyl group.
4-Ethyl-2-octadecyl-4,5-dihydrooxazole-4-methanol: This compound has a longer alkyl chain compared to the target compound.
These compounds share the oxazole core but differ in their alkyl chain length and substitution patterns, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
93841-69-1 |
|---|---|
Fórmula molecular |
C27H53NO2 |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
(4-ethyl-2-henicosyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C27H53NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-28-27(4-2,24-29)25-30-26/h29H,3-25H2,1-2H3 |
Clave InChI |
SHDGHDNPKUYOTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


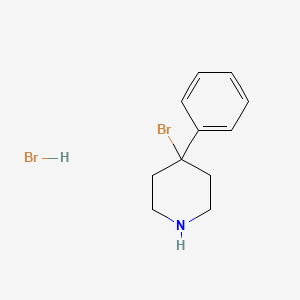
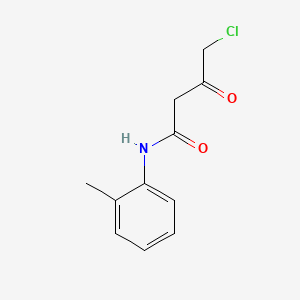
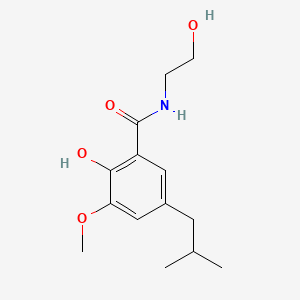
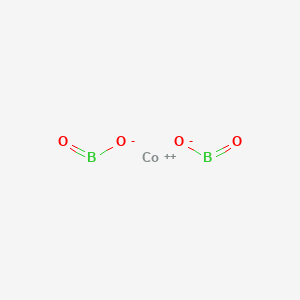

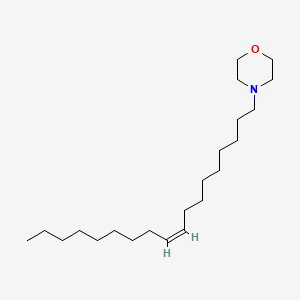
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
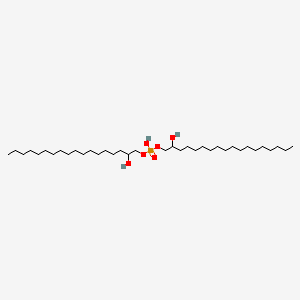

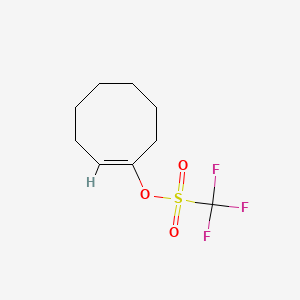
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
